molecular formula C14H11ClO2 B6381093 4-(3-Acetylphenyl)-2-chlorophenol, 95% CAS No. 1261904-72-6

4-(3-Acetylphenyl)-2-chlorophenol, 95%

Cat. No. B6381093
CAS RN: 1261904-72-6
M. Wt: 246.69 g/mol
InChI Key: MPONZQMDNVUGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylphenyl)-2-chlorophenol, 95% (4-(3-APC) 95%) is a widely used chemical compound in the scientific research and laboratory setting. It is a white crystalline solid with a melting point of approximately 118-120°C and a molecular weight of 229.59 g/mol. 4-(3-APC) 95% is a versatile compound that can be used in a variety of applications, ranging from synthesis of other compounds to biochemical and physiological research.

Scientific Research Applications

4-(3-APC) 95% is widely used in scientific research for its versatile properties. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, as a starting material for the preparation of other compounds, and as a ligand in coordination chemistry. It is also used in biochemistry and physiology research, as it has been found to interact with certain proteins and enzymes to modulate their activity.

Mechanism of Action

The mechanism of action of 4-(3-APC) 95% is still not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the body to modulate their activity. For example, it has been found to inhibit the activity of the enzyme acetoacetyl-CoA thiolase, which is involved in fatty acid metabolism. Additionally, it has been found to interact with certain receptors in the brain, such as the GABA-A receptor, to modulate the activity of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-APC) 95% are still being studied. However, it has been found to have some beneficial effects. For example, it has been found to reduce inflammation and oxidative stress, and to have neuroprotective and anti-cancer properties. Additionally, it has been found to have antidepressant and anxiolytic effects, and to modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

4-(3-APC) 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water, making it easy to work with. Additionally, it is a stable compound and does not degrade easily. However, there are also some disadvantages to using 4-(3-APC) 95% in lab experiments. It is highly toxic and should be handled with caution. Additionally, it can be difficult to obtain in large quantities and may be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving 4-(3-APC) 95%. Further studies could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug development and therapeutic treatments. Additionally, research could be conducted to explore its potential uses in other areas, such as agriculture and food science. Finally, research could be conducted to explore ways to improve the synthesis and storage of 4-(3-APC) 95%, as well as to develop new applications for the compound.

Synthesis Methods

4-(3-APC) 95% is synthesized through a two-step process. The first step involves the reaction of 3-acetylphenol and 2-chloropyridine in the presence of an acid catalyst to form 4-(3-acetylphenyl)-2-chloropyridine, which is then oxidized with potassium permanganate to produce 4-(3-APC) 95%. The reaction is typically carried out in aqueous media at temperatures between 25-30°C and can be completed in 1-2 hours.

properties

IUPAC Name

1-[3-(3-chloro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPONZQMDNVUGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685943
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylphenyl)-2-chlorophenol

CAS RN

1261904-72-6
Record name 1-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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